molecular formula C11H9ClF3N3 B2795105 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1225940-17-9

1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B2795105
CAS RN: 1225940-17-9
M. Wt: 275.66
InChI Key: DVGMFBRSANDFSJ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the pyrazole family of organic compounds and is commonly referred to as 'compound A' in scientific literature. In

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the activity of certain enzymes involved in tumor growth. In agriculture, this compound has been studied for its ability to control fungal and bacterial infections in crops. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine varies depending on its application. In medicine, this compound is believed to work by inhibiting the activity of certain enzymes involved in inflammation and pain. In cancer therapy, it works by inhibiting the activity of enzymes involved in tumor growth. In agriculture, it works by inhibiting the growth of fungi and bacteria. In material science, it works by altering the physical and chemical properties of materials.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation and pain. In cancer therapy, it has been shown to inhibit tumor growth. In agriculture, it has been shown to control fungal and bacterial infections in crops. In material science, it has been shown to alter the physical and chemical properties of materials.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments include its high purity, stability, and versatility. This compound can be easily synthesized and purified, making it an ideal candidate for various applications. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. In medicine, further research is needed to explore its potential as an anti-inflammatory and analgesic agent. In cancer therapy, more studies are needed to optimize its efficacy and minimize side effects. In agriculture, further research is needed to develop new formulations and delivery methods for controlling fungal and bacterial infections in crops. In material science, more studies are needed to explore its potential use in the development of new materials with unique properties.
In conclusion, this compound is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 3-chloro-4-methylphenylhydrazine with trifluoroacetic anhydride to form the intermediate 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate is then treated with phosphorus oxychloride to form this compound. This method has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3/c1-6-2-3-7(4-8(6)12)18-10(16)5-9(17-18)11(13,14)15/h2-5H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGMFBRSANDFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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